molecular formula C10H10O5 B3050116 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- CAS No. 23731-65-9

1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-

Cat. No. B3050116
CAS RN: 23731-65-9
M. Wt: 210.18 g/mol
InChI Key: GWFYXQGVKQUWFF-UHFFFAOYSA-N
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Description

  • IUPAC Name : 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- consists of a benzodioxole ring with two methoxy (OCH3) groups at positions 6 and 7. The aldehyde functional group (CHO) is attached to position 5 of the benzodioxole ring .


Physical And Chemical Properties Analysis

Scientific Research Applications

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has revolutionized the field of medicinal chemistry by significantly enhancing the efficiency and diversity of chemical reactions. The synthesis of benzoxazole derivatives, which share structural similarities with "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", has been notably improved using microwave irradiation. This method has proven to be more effective than conventional heating techniques, allowing for rapid and high-yield production of benzoxazole compounds with diverse pharmacological properties (Özil & Menteşe, 2020).

Advanced Material Science Applications

Benzoxazole derivatives, akin to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", have exhibited remarkable properties in the realm of material science. These compounds are integral in the development of advanced materials used in various industries, including dyestuffs, polymers, agrochemicals, and optical brighteners. The adaptability and multifunctional nature of these compounds underscore their significance in creating innovative materials with enhanced performance and functionalities (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

In the environmental sector, the use of redox mediators in conjunction with oxidoreductive enzymes has opened new avenues for the treatment of organic pollutants. Compounds related to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-" have been explored for their potential to degrade recalcitrant compounds in wastewater, showcasing their utility in environmental remediation efforts (Husain & Husain, 2007).

Synthesis of Bioactive Molecules

The exploration of synthetic pathways to produce guanidinobenzazoles, which share structural motifs with "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-", has been significant in medicinal chemistry. These compounds have demonstrated a wide array of pharmacological activities, including cytotoxicity, cell proliferation inhibition, and potential therapeutic applications, highlighting the importance of developing new synthetic methods for bioactive molecules (Rosales-Hernández et al., 2022).

Renewable Resources and Polymer Industry

The conversion of plant biomass into furan derivatives represents a sustainable approach to sourcing feedstock for the chemical industry. Derivatives related to "1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-" play a pivotal role in this context, offering alternatives to non-renewable hydrocarbon sources. These advancements are crucial for the development of new generations of polymers, functional materials, and fuels, emphasizing the role of such compounds in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Future Directions

: ChemicalBook : Chemsrc : NIST Chemistry WebBook

properties

IUPAC Name

6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFYXQGVKQUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1C=O)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946527
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23731-65-9
Record name Dillapiole aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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